molecular formula C9H11F3O2 B6233126 3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287317-07-9

3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6233126
CAS No.: 2287317-07-9
M. Wt: 208.2
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Description

3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a rigid, three-dimensional framework. This compound is notable for its incorporation of a trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The presence of the carboxylic acid functional group further enhances its reactivity and potential for derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the trifluoropropyl group: This step often involves the use of trifluoropropyl halides under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure and properties make it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s stability and reactivity make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the overall conformation and activity of the compound. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
  • 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and materials science.

Properties

CAS No.

2287317-07-9

Molecular Formula

C9H11F3O2

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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